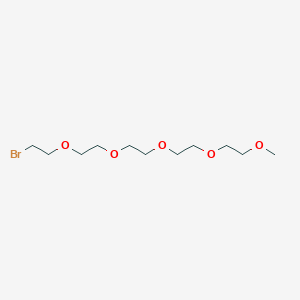

m-PEG5-bromide

Descripción general

Descripción

M-PEG5-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . It is also used in medical research, drug-release, nanotechnology, and new materials research, as well as cell culture .Molecular Structure Analysis

The molecular formula of this compound is C11H23BrO5 . Its molecular weight is 315.2 .Chemical Reactions Analysis

The bromide group in this compound is a very good leaving group for nucleophilic substitution reactions . It is used as a PEG-based PROTAC linker in the synthesis of PROTACs .Physical and Chemical Properties Analysis

This compound has a molecular weight of 315.2 and a chemical formula of C11H23BrO5 .Aplicaciones Científicas De Investigación

Catalyst for Cycloaddition Reactions

m-PEG5-bromide is effective in catalyzing cycloaddition reactions. Du et al. (2008) demonstrated that a quaternary ammonium bromide covalently bound to polyethylene glycol (PEG), such as PEG(6000-)(NBu3Br)2, is efficient for the cycloaddition reaction of aziridines to CO2 under mild conditions, producing 5-aryl-2-oxazolidinone with high yield and excellent regioselectivity without additional solvents or cocatalysts (Du et al., 2008).

Biomedical and Biotechnological Modifications

Chemical modification of proteins with PEG or derivatives, such as this compound, allows tailoring molecular properties for specific applications. This includes improving the solubility and activity of enzymes in organic solvents and enhancing therapeutic protein properties by reducing immunoreactivity and prolonging clearance times (Inada et al., 1995).

Surface Modification for Nanoparticles

This compound plays a role in modifying the surface of nanoparticles to enhance their biological compatibility and stability. Grabinski et al. (2011) showed that gold nanorods functionalized with thiolated polyethylene glycol (PEG(5000)) exhibited minimal effects on cell proliferation, indicating the potential of this compound in biomedical applications (Grabinski et al., 2011).

Drug Delivery Systems

This compound is utilized in drug delivery systems. Khodaverdi et al. (2019) used PEG-based copolymers for loading docetaxel in nanoparticles, indicating its potential in pharmaceutical formulations (Khodaverdi et al., 2019).

Molecular Imaging and Photodynamic Therapy

This compound derivatives, like PQs-PEG5, are used in bioimaging and photodynamic therapy. Zhang et al. (2020) synthesized PQs-PEG5, a water-soluble photosensitizer, demonstrating its effectiveness in cell imaging and photodynamic therapy under both one-photon and two-photon excitation (Zhang et al., 2020).

Mecanismo De Acción

Target of Action

m-PEG5-bromide is a PEG linker containing a bromide group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions . The bromide (Br) group in this compound serves as a very good leaving group for these reactions .

Mode of Action

The bromide group in this compound acts as a leaving group, making it highly reactive towards nucleophiles . This allows this compound to form covalent bonds with target molecules through nucleophilic substitution reactions . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media .

Biochemical Pathways

This compound is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that can degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . Therefore, the biochemical pathways affected by this compound are those involved in protein degradation .

Pharmacokinetics

The hydrophilic peg spacer in this compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular functions and potentially leading to therapeutic effects .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of nucleophiles . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C . The presence of nucleophiles in the environment is crucial for this compound to undergo nucleophilic substitution reactions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGAERKSEUTLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

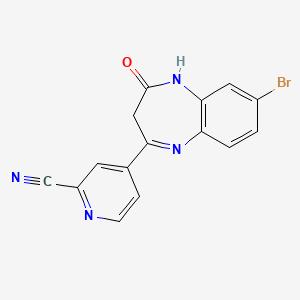

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

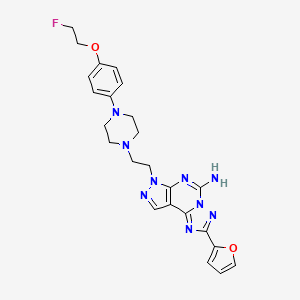

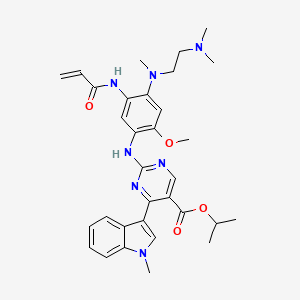

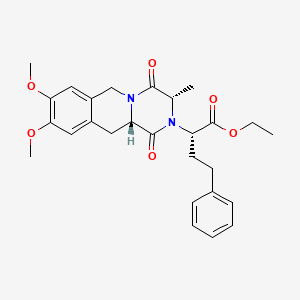

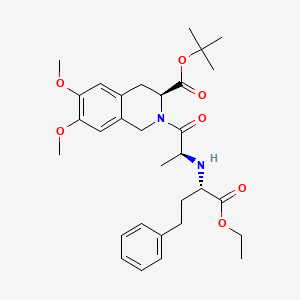

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)